![molecular formula C10H18ClNO4S B13466575 Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18ClNO4S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a chlorosulfonyl group, and a methyl group attached to the pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group or further to a sulfide group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the chlorosulfonyl group under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, sulfonyl compounds, and sulfides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate exerts its effects is primarily through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
- Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct reactivity and properties compared to its analogs. The presence of the chlorosulfonyl group makes it particularly useful for introducing sulfonyl functionalities into organic molecules, which can be valuable in various synthetic and research applications.
特性
分子式 |
C10H18ClNO4S |
|---|---|
分子量 |
283.77 g/mol |
IUPAC名 |
tert-butyl 2-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(12)7-17(11,14)15/h8H,4-7H2,1-3H3 |
InChIキー |
VFXMGLBIPWMHDA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


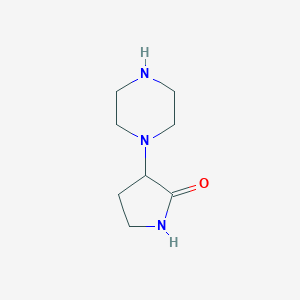
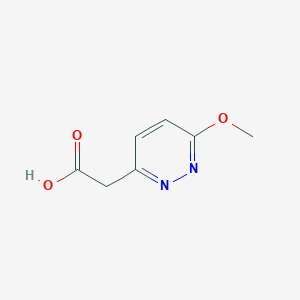
amine hydrochloride](/img/structure/B13466501.png)

![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
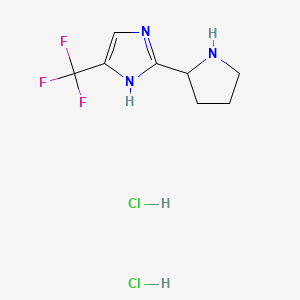

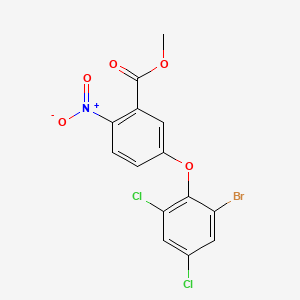

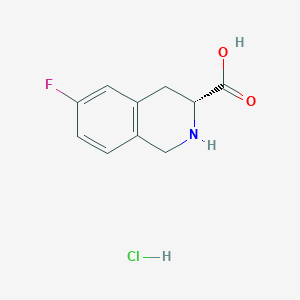
![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![{6-Oxaspiro[2.5]octan-5-yl}methanol](/img/structure/B13466576.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)
